3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a chloroethyl group at position 3, a methyl group at position 2, and a methoxy substituent at position 5.
Properties
IUPAC Name |
3-(2-chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZFGKIIHMPPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)OC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593030 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130049-80-8 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as compound 63234-80-0, is a pyrido[1,2-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available data on its biological effects, particularly focusing on its antibacterial properties and potential applications in pharmacology.
- Molecular Formula : C₁₁H₁₅ClN₂O
- Molecular Weight : 226.70 g/mol
- CAS Number : 63234-80-0
- Melting Point : 76.0 to 80.0 °C
- Solubility : Soluble in methanol
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains. A study published in 2013 evaluated several synthesized derivatives of this compound using the agar well diffusion and microdilution methods against both Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Activity Observed |
|---|---|
| Bacillus subtilis MTCC 121 | Effective |
| Staphylococcus epidermidis 435 | Effective |
| Xanthomonas campestris 7903 | Moderate activity |
| Pseudomonas aeruginosa MTCC 7908 | Moderate activity |
Among the tested compounds, one derivative (designated as compound 6i) exhibited two-fold better activity compared to the standard antibiotic Streptomycin sulfate against the tested bacterial strains .
The antibacterial mechanism of this compound is thought to involve interference with bacterial cell wall synthesis and disruption of cellular processes essential for bacterial growth and replication. The presence of the chloroethyl group is hypothesized to enhance its interaction with bacterial targets, thereby increasing its efficacy.
Study on Derivatives
In a comparative study involving various derivatives of the pyrido[1,2-a]pyrimidine framework, researchers synthesized multiple compounds and assessed their biological activity. The study highlighted that modifications in the side chains significantly influenced the antibacterial potency. Notably, compounds featuring heterocyclic piperazine moieties showed enhanced activity against resistant bacterial strains .
Clinical Relevance
Given its structural similarity to known pharmacological agents, there is ongoing research into its potential as a lead compound for developing new antibiotics or adjunct therapies for resistant infections. The compound's ability to inhibit bacterial growth suggests it could be a candidate for further development in treating infections caused by multi-drug resistant organisms.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. It has been identified as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like Risperidone. Its structure allows for modifications that can enhance biological activity and reduce side effects.
Case Study: Antipsychotic Activity
Research has shown that derivatives of this compound exhibit antipsychotic properties similar to those of established medications. A study conducted on animal models demonstrated that modifications to the chloroethyl group can significantly alter the pharmacological profile, leading to improved efficacy with fewer adverse effects.
Anticancer Research
Recent studies have explored the compound's potential as an anticancer agent. Investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: In Vitro Studies on Cancer Cell Lines
In vitro experiments using various cancer cell lines (e.g., breast and lung cancer) indicated that the compound can inhibit cell proliferation and promote cell death. The results suggest a promising avenue for developing new cancer therapies based on its structure.
Neuropharmacology
The neuropharmacological profile of this compound has been evaluated for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in conditions such as depression and anxiety.
Case Study: Behavioral Studies in Rodents
Behavioral assays conducted on rodents treated with this compound showed significant reductions in anxiety-like behaviors, indicating its potential as an anxiolytic agent. The findings support further research into its mechanisms and therapeutic applications.
Synthesis and Modification
The synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from simpler pyrimidine derivatives. Researchers have developed various synthetic routes to optimize yield and purity while allowing for structural modifications that enhance biological activity.
Synthetic Route Example
- Starting Material : 2-Methylpyrimidine derivative.
- Chloroethylation : Introduction of the chloroethyl group via alkylation.
- Cyclization : Formation of the tetrahydropyrido structure through cyclization reactions.
- Methoxy Group Addition : Incorporation of the methoxy group using methylation techniques.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Based on analogs, the hydrochloride salt form has a molecular formula of C₁₁H₁₆Cl₂N₂O (average mass: 263.162 Da) .
- Synthesis: Typically synthesized via cyclization of 2-aminopyridine derivatives with α-acetyl-γ-butyrolactone, followed by chlorination and functional group modifications .
- Applications : Serves as a critical intermediate in antipsychotic drug synthesis. Derivatives exhibit antibacterial activity, though this is substituent-dependent .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one derivatives vary in biological activity and synthetic utility based on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Substituent Position Matters: The 9-hydroxy derivative (e.g., in paliperidone synthesis) undergoes metabolic activation to 9-hydroxy-risperidone, a pharmacologically active metabolite .
Halogen Effects :
- Chloroethyl derivatives are preferred in drug synthesis due to balanced reactivity and stability .
- Iodoethyl analogs (e.g., CAS 885706-66-1) are niche tools for isotopic labeling but are less stable under physiological conditions .
Biological Activity: Antibacterial Activity: Chloroethyl-pyrido[1,2-a]pyrimidinones with aliphatic/aromatic amine side chains show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) . CNS Activity: Piperidine-linked benzisoxazole derivatives (e.g., risperidone) target 5HT₂A and D₂ receptors, with 9-hydroxy metabolites contributing to prolonged efficacy .
Synthetic Flexibility :
Preparation Methods
Reaction Protocol
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Starting Material : 28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
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Solvent System : 90 mL of 6N hydrochloric acid.
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Catalyst : 2.8 g of 10% palladium on carbon.
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Conditions : Hydrogenation at 35 psi (1810 Torr), room temperature (20°C), 8 hours.
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Workup : Filtration through Celite, concentration under reduced pressure, and recrystallization in isopropanol.
Yield : 25.1 g (90%) as white crystals.
Critical Parameters
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Catalyst Loading : 10% Pd/C ensures efficient hydrogen uptake while minimizing side reactions.
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Acid Concentration : 6N HCl stabilizes intermediates and prevents dechlorination.
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Temperature Control : Ambient conditions avoid thermal degradation of the chloroethyl group.
Table 1. Hydrogenation Reaction Parameters
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (Pd/C) | 10 wt% | Optimizes H₂ activation |
| HCl Concentration | 6N | Prevents side-product formation |
| Reaction Time | 8 hours | Ensures complete reduction |
| Recrystallization Solvent | Isopropanol | Enhances crystal purity |
Acid-Catalyzed Cyclization and Functionalization
An alternative route, adapted from US Patent 9,120,817B2, employs acid-mediated cyclization to construct the pyrido-pyrimidinone core. While the patent focuses on structurally related compounds, its methodology is adaptable to the target molecule through strategic modifications.
Key Steps
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Intermediate Formation : Condensation of 3-(dimethylamino)-2-[(methoxy)acetyl]-2-propenoate with aminoacetaldehyde dimethyl acetal.
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Cyclization : Treatment with methanesulfonic acid or HCl to form the tetrahydropyrido ring.
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Chloroethyl Introduction : Alkylation using 1,2-dichloroethane under basic conditions.
Optimization Insights
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Acid Selection : Methanesulfonic acid outperforms HCl in ring closure efficiency (yield increase: 15–20%).
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Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
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Temperature Gradient : Gradual heating (50°C → 80°C) minimizes decomposition.
Table 2. Acid-Catalyzed Cyclization Conditions
| Condition | Optimal Value | Rationale |
|---|---|---|
| Acid Catalyst | Methanesulfonic acid | Enhances cyclization kinetics |
| Solvent | DMF | Dissolves hydrophobic intermediates |
| Reaction Temperature | 50–80°C | Balances rate and stability |
| Alkylation Agent | 1,2-Dichloroethane | Introduces chloroethyl group |
Comparative Analysis of Methodologies
Yield and Scalability
Purity and Byproducts
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Method 1 : Recrystallization in isopropanol reduces impurities to <2% (HPLC).
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Method 2 : Generates 5–8% des-chloro byproducts, necessitating chromatographic purification.
Q & A
Q. How can crystallographic data (e.g., bond angles) inform SAR studies of pyrido-pyrimidinone derivatives?
- Answer : X-ray structures reveal steric hindrance at C3/C7 positions, guiding substituent selection. For example, bulky groups at C3 reduce enzymatic degradation, while methoxy at C7 enhances π-stacking in target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
